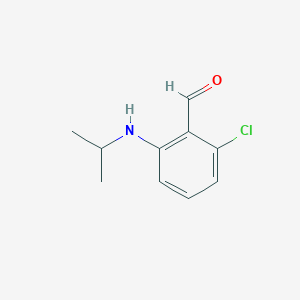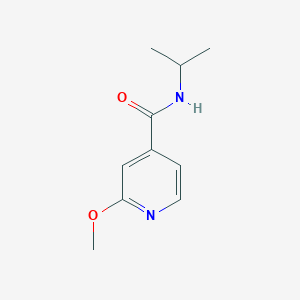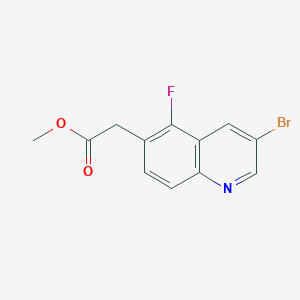
Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine and fluorine substitution on the quinoline ring, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by esterification. For instance, the bromination and fluorination of quinoline can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively. The resulting halogenated quinoline is then subjected to esterification with acetic acid and methanol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex quinoline derivatives.
作用機序
The mechanism of action of Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- (3-Bromo-5-chloro-quinolin-6-yl)-acetic acid methyl ester
- (3-Fluoro-5-chloro-quinolin-6-yl)-acetic acid methyl ester
- (3-Bromo-5-methyl-quinolin-6-yl)-acetic acid methyl ester
Uniqueness
The unique combination of bromine and fluorine atoms in Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate imparts distinct chemical properties, such as increased reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
特性
分子式 |
C12H9BrFNO2 |
|---|---|
分子量 |
298.11 g/mol |
IUPAC名 |
methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate |
InChI |
InChI=1S/C12H9BrFNO2/c1-17-11(16)4-7-2-3-10-9(12(7)14)5-8(13)6-15-10/h2-3,5-6H,4H2,1H3 |
InChIキー |
GXHBKEJIDZUZOF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(C2=C(C=C1)N=CC(=C2)Br)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl [1-(fluoroacetyl)piperidin-4-yl]carbamate](/img/structure/B8573415.png)
![2-Nitro-5-[(thiophen-3-yl)sulfanyl]aniline](/img/structure/B8573422.png)
![4-N-[3-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8573432.png)
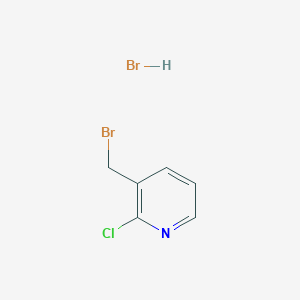
![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)
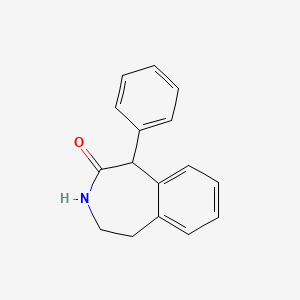
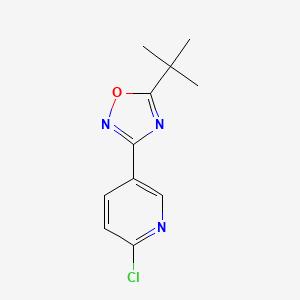
![Benzonitrile, 4-[bis(phenylmethyl)amino]-](/img/structure/B8573480.png)
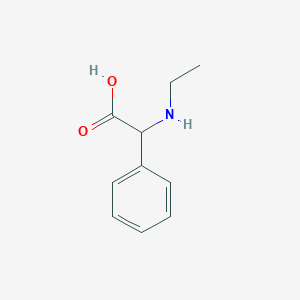
![N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B8573492.png)
![4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8573505.png)
![7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one](/img/structure/B8573506.png)
